molecular formula C13H14O5 B3017294 (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid CAS No. 86017-93-8

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid

Cat. No.: B3017294
CAS No.: 86017-93-8
M. Wt: 250.25
InChI Key: JCZVRPGUXODGAO-JXMROGBWSA-N
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Description

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid is an organic compound characterized by its methoxycarbonyl and methoxyphenyl groups attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid typically involves the esterification of appropriate precursors followed by a series of reactions to introduce the methoxycarbonyl and methoxyphenyl groups. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, and NMR techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and subsequent purification processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity against breast cancer cells through inhibition of estrogen receptor alpha (ERα) . The compound’s binding affinity and interactions with target proteins can be studied using molecular docking and simulation techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid, a compound with the CAS number 86017-93-8, is an organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a butenoic acid backbone with methoxy and phenyl substituents, which contribute to its unique chemical reactivity. Its structure can be represented as follows:

C13H14O5\text{C}_{13}\text{H}_{14}\text{O}_{5}

This structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : The compound shows effectiveness against various bacterial strains, suggesting its potential as a pharmaceutical agent in treating infections.
  • Anti-inflammatory Effects : It has been studied for its ability to modulate inflammatory pathways, indicating therapeutic potential in treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

  • Cytotoxic Activity : The compound has shown cytotoxic effects against certain cancer cell lines by inhibiting estrogen receptor alpha (ERα), which is critical in the progression of hormone-dependent cancers.
  • Proteasome and Autophagy Pathways : It may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-Methoxycinnamic AcidSimilar but lacks methoxycarbonyl groupKnown for strong antioxidant properties
Methacrylic AcidLacks phenolic substitutionWidely used in polymer chemistry
2-Methoxycinnamic AcidContains methoxy group but different substitutionExhibits anti-inflammatory activity

This table highlights how the unique combination of functional groups in this compound sets it apart from other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity Study : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains, revealing effectiveness comparable to standard antibiotics .
  • Cytotoxicity Assays : Research involving breast cancer cell lines indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

(E)-3-methoxycarbonyl-4-(4-methoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-17-11-5-3-9(4-6-11)7-10(8-12(14)15)13(16)18-2/h3-7H,8H2,1-2H3,(H,14,15)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZVRPGUXODGAO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86017-93-8
Record name (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid
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